molecular formula C6H5BrN2O3 B3031189 2-amino-6-bromo-4-nitroPhenol CAS No. 185335-67-5

2-amino-6-bromo-4-nitroPhenol

Cat. No.: B3031189
CAS No.: 185335-67-5
M. Wt: 233.02 g/mol
InChI Key: SLCFPRSRXASEMX-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-nitrophenol: is an aromatic compound with the molecular formula C6H5BrN2O3 It is characterized by the presence of amino, bromo, and nitro functional groups attached to a phenol ring

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosine phosphatase and reductoisomerase, which are crucial in cellular signaling and metabolic pathways . The compound’s nitro group can participate in redox reactions, influencing the activity of these enzymes. Additionally, the amino group can form hydrogen bonds with protein residues, affecting protein structure and function.

Cellular Effects

This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the activity of protein tyrosine phosphatase, which plays a role in cell signaling and regulation . The compound’s interactions with cellular proteins can lead to changes in gene expression, affecting cellular functions such as proliferation and apoptosis. Furthermore, its nitro group can participate in redox reactions, impacting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the compound’s nitro group can undergo reduction, generating reactive intermediates that further modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. Its degradation products may also contribute to these effects, necessitating careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can be metabolized by reductases and oxidases, leading to the formation of reactive intermediates that participate in further biochemical reactions . These metabolic processes can influence the compound’s activity and its effects on cellular functions. Additionally, the compound’s interactions with metabolic enzymes can alter metabolic flux and the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, and its distribution within tissues can be influenced by its affinity for binding proteins . These interactions can affect the compound’s localization and accumulation, ultimately influencing its biological activity and effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its localization can be influenced by factors such as protein binding and enzymatic modifications, which can affect its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-4-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and reduce production costs. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-bromo-4-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-nitrophenol
  • 2-Bromo-4-nitrophenol
  • 4-Amino-2-nitrophenol

Comparison

2-Amino-6-bromo-4-nitrophenol is unique due to the presence of both bromine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and potential applications. Compared to 2-amino-4-nitrophenol, the bromine atom in this compound enhances its electrophilic substitution reactions. Similarly, the presence of the amino group makes it more reactive in nucleophilic aromatic substitution reactions compared to 2-bromo-4-nitrophenol .

Properties

IUPAC Name

2-amino-6-bromo-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFPRSRXASEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570209
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185335-67-5
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of NH4Cl and 2 mL of NH4OH were added to a solution of 4.7 g of 2-bromo-4,6-dinitro-phenol and 50 mL of water. The mixture was heated to 85° C., and then cooled to 70° C. At this point 5.2 g of Na2S-9H2O was added, keeping reaction between 80-85° C. After addition, reaction was heated for 2 h at 85° C. Solution was then cooled in ice bath, and resulting precipitate was collected via filtration. The solid was then placed in 30 mL of water, brought to a boil, acidified with AcOH, along with 170 mg of norit being added. The solution was filtered hot, then cooled with 1.97 g of title compound crystalizing out of solution. The compound was carried on without further purification.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S-9H2O
Quantity
5.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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